molecular formula C17H20N2O4 B11294988 N-cyclopentyl-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide

N-cyclopentyl-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B11294988
M. Wt: 316.35 g/mol
InChI Key: XRIQYXSNDBLODW-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a cyclopentyl group, a dimethoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a substitution reaction, where a suitable cyclopentyl halide reacts with the oxazole intermediate.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, aryl halides, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyclopentyl-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-(2-methoxyphenyl)-1,2-oxazole-5-carboxamide
  • N-cyclopentyl-3-(3,4-dimethoxyphenyl)acrylamide

Uniqueness

N-cyclopentyl-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentyl group, dimethoxyphenyl group, and oxazole ring sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

N-cyclopentyl-3-(3,4-dimethoxyphenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H20N2O4/c1-21-14-8-7-11(9-15(14)22-2)13-10-16(23-19-13)17(20)18-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H,18,20)

InChI Key

XRIQYXSNDBLODW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)NC3CCCC3)OC

Origin of Product

United States

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